molecular formula C11H10N2O3 B1603824 Methyl 1-acetyl-1H-indazole-5-carboxylate CAS No. 239075-26-4

Methyl 1-acetyl-1H-indazole-5-carboxylate

Cat. No. B1603824
CAS RN: 239075-26-4
M. Wt: 218.21 g/mol
InChI Key: JMZJFHDPNVMBAZ-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-1H-indazole-5-carboxylate (M1AIC) is a chemical compound that is synthesized from the reaction of an indazole derivative and methyl acetate. It is a colorless, crystalline solid and is soluble in organic solvents. M1AIC has a variety of uses, ranging from scientific research applications to lab experiments.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-acetyl-1H-indazole-5-carboxylate: is a compound that has been explored for its potential in medicinal chemistry due to the indazole moiety’s prominence in pharmacologically active compounds . Indazole derivatives are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound could be a key intermediate in synthesizing new drugs with these therapeutic effects.

Agriculture

In the agricultural sector, indazole derivatives have been studied for their anti-inflammatory activities, which could be beneficial in veterinary medicine . The compound’s potential for creating new agrochemicals to protect crops from diseases or pests is an area of ongoing research.

Material Science

Methyl 1-acetyl-1H-indazole-5-carboxylate: may serve as a precursor in the synthesis of novel materials. Its structural motif is useful in the design of organic semiconductors and other electronic materials due to the stability and electronic properties of the indazole ring system .

Environmental Science

The environmental applications of this compound could involve the development of sensors or indicators for environmental monitoring. The indazole core can interact with various substances, potentially allowing for the detection of pollutants or toxins .

Biochemistry

In biochemistry, the compound’s role could extend to enzyme inhibition studies. Indazole derivatives have been known to act as inhibitors for certain enzymes, which is crucial for understanding metabolic pathways and designing drugs to target specific biochemical reactions .

Pharmacology

The pharmacological significance of Methyl 1-acetyl-1H-indazole-5-carboxylate lies in its potential to be modified into compounds that can modulate biological targets. It could lead to the development of new pharmacological agents with improved efficacy and safety profiles .

Analytical Chemistry

This compound can be used in analytical chemistry as a standard or reference compound in chromatography and mass spectrometry. Its well-defined structure and properties make it suitable for method development and calibration purposes .

Chemical Engineering

In chemical engineering, Methyl 1-acetyl-1H-indazole-5-carboxylate could be involved in process optimization studies. Its synthesis and purification processes can be refined to improve yield and scalability, which is essential for industrial applications .

properties

IUPAC Name

methyl 1-acetylindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-10-4-3-8(11(15)16-2)5-9(10)6-12-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZJFHDPNVMBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626665
Record name Methyl 1-acetyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-acetyl-1H-indazole-5-carboxylate

CAS RN

239075-26-4
Record name 1H-Indazole-5-carboxylic acid, 1-acetyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239075-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-acetyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of methyl 3-methyl-4-aminobenzoate (5.0 g, 30.0 mmol) and potassium acetate (2.94 g, 30.0 mmol) in chloroform (50 mL) is added acetic anhydride (5.66 mL, 60.0 mmol). The mixture is stirred for 30 min at rt, followed by the addition of 18-crown-6 (1.58 g, 6.0 mmol) and n-amyl nitrite (7.78 g, 66.0 mmol). The mixture is heated to reflux for 16 h, followed by cooling to rt. The mixture is washed sequentially with aqueous sodium bicarbonate solution (2×), water and brine. The organic layer is dried over MgSO4, filtered and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel. Elution with hexanes-EtOAc (80:20) gives 3.1 g (47%) of methyl 1-acetyl-1H-indazole-5-carboxylate as a yellow solid: 1H NMR (400 MHz, CDCl3) δ 8.52-8.50, 8.3, 8.2, 4.0, 2.8.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.66 mL
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Three
Quantity
7.78 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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